(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a brominated acrylonitrile derivative featuring a conjugated system with dual aromatic rings and a thiazole heterocycle. Its structure includes:
- A 4-(3-bromophenyl)thiazole moiety, contributing to π-conjugation and electronic delocalization.
- An acrylonitrile backbone, which enhances planarity and reactivity due to the electron-withdrawing nitrile group.
The presence of bromine atoms may enhance binding affinity to biological targets through hydrophobic interactions or halogen bonding .
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2N2O2S/c1-25-17-7-11(6-15(21)18(17)24)5-13(9-22)19-23-16(10-26-19)12-3-2-4-14(20)8-12/h2-8,10,24H,1H3/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSUVOUQIGRBAO-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The presence of bromine and methoxy groups on the phenyl rings enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H14Br2N2O3S |
| Molecular Weight | 453.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) study highlighted that the incorporation of electron-donating groups enhances the antiproliferative activity of these compounds.
Case Study:
In a study evaluating thiazole derivatives, compound 13 demonstrated an IC50 value less than that of doxorubicin against Jurkat and HT-29 cell lines, indicating strong anticancer potential .
Antimicrobial Activity
The compound's thiazole ring contributes to its antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi.
Findings:
A recent study reported that certain thiazole-bearing compounds showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antimicrobial activity .
Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing similar structural motifs have been documented. The presence of hydroxyl groups in the structure can contribute to reduced inflammation by modulating inflammatory pathways.
Research Insights:
Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Electronic and Steric Effects :
- Bromine substituents enhance hydrophobicity and halogen bonding , critical for target binding . For example, the dichlorophenyl analog in shows similar crystallinity but reduced bioactivity compared to brominated derivatives.
- The thiazole ring in the target compound and contributes to π-stacking interactions, whereas thiophene in offers distinct electronic properties due to sulfur’s lower electronegativity vs. nitrogen .
Biological Activity :
- Brominated thiazoles (e.g., ) exhibit antimicrobial activity , suggesting the target compound may share similar mechanisms .
- The acrylonitrile group in is associated with inhibition of kinases and proteases due to its electrophilic nitrile moiety.
Crystallography and Packing :
- Isostructural compounds in reveal that halogen substitution (Cl vs. Br) minimally alters conformation but significantly affects crystal packing. For instance, bromine’s larger atomic radius increases van der Waals interactions, enhancing lattice stability .
Synthetic Routes: The target compound likely follows a Knoevenagel condensation pathway, analogous to , where acrylonitrile derivatives are synthesized via base-catalyzed coupling of aldehydes and active methylene groups.
Contradictions and Limitations :
- While bromine generally improves bioactivity, its placement (e.g., meta vs. para) can drastically alter efficacy. The 3-bromo substitution in the target compound may reduce steric hindrance compared to para-substituted analogs like .
- Computational studies (e.g., density-functional theory in ) suggest that exact-exchange terms are critical for modeling bromine’s electronic effects, yet experimental validation for the target molecule remains lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
